REACTION_CXSMILES
|
[C:1]1(=[N:13]O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=[O:16]>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[C:1]1(=[O:16])[NH:13][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.033 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
7 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
3.285 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
0.023 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
CUSTOM
|
Details
|
for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the pre-preparation of a rearrangement catalyst
|
Type
|
CUSTOM
|
Details
|
After the pre-preparation, high performance liquid chromatography analysis
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
DISSOLUTION
|
Details
|
the materials were dissolved
|
Type
|
ADDITION
|
Details
|
1 molar ratio was added
|
Type
|
CUSTOM
|
Details
|
which then reacted for 60 min
|
Duration
|
60 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCCN1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |